molecular formula C17H26BNO3 B6591336 N,N-Dimethyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide CAS No. 1366577-90-3

N,N-Dimethyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide

Cat. No.: B6591336
CAS No.: 1366577-90-3
M. Wt: 303.2 g/mol
InChI Key: DQEXHRVGEVHVAP-UHFFFAOYSA-N
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Description

N,N-Dimethyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide is a useful research compound. Its molecular formula is C17H26BNO3 and its molecular weight is 303.2 g/mol. The purity is usually 95%.
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Biological Activity

N,N-Dimethyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide is a compound that integrates a boron-containing moiety with potential applications in medicinal chemistry. This article explores its biological activity based on various studies and findings.

  • Chemical Formula : C17H28BNO
  • Molecular Weight : 281.33 g/mol
  • CAS Number : 627899-90-5

The compound's biological activity is primarily attributed to its interaction with cellular targets such as enzymes and receptors. The presence of the dioxaborolane group suggests potential roles in enzyme inhibition and modulation of signaling pathways.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies on related boron compounds have shown:

  • Inhibition of Tumor Growth : Several derivatives have demonstrated the ability to inhibit the proliferation of cancer cells by disrupting microtubule dynamics, which is crucial for cell division.
  • Mechanism : These compounds may act by stabilizing microtubules or interfering with their polymerization process, leading to apoptosis in cancer cells.

Antimicrobial Activity

Boronic acids and their derivatives have been noted for their antimicrobial properties:

  • Broad Spectrum Activity : Studies suggest that the incorporation of boron enhances the antimicrobial efficacy against a range of bacterial strains.
  • Potential Applications : This could pave the way for new antibacterial agents targeting resistant strains.

Case Studies

  • Microtubule Stabilization :
    • A study evaluated the effects of similar compounds on tubulin polymerization. Results indicated that these compounds could stabilize microtubules at low concentrations (IC50 values in the nanomolar range), suggesting a mechanism for their anticancer activity .
  • Antimicrobial Efficacy :
    • Research on boron-containing compounds showed significant inhibition of bacterial growth in vitro. The compound was tested against various Gram-positive and Gram-negative bacteria, demonstrating a minimum inhibitory concentration (MIC) that supports its potential as an antibiotic .

Data Tables

PropertyValue
Chemical FormulaC17H28BNO
Molecular Weight281.33 g/mol
CAS Number627899-90-5
Anticancer IC50Low nanomolar range
Antimicrobial MICVaries by strain

Scientific Research Applications

Structure and Composition

  • Molecular Formula: C17H28BNO3
  • Molecular Weight: 275.15 g/mol
  • Key Functional Groups: Dioxaborolane moiety, amide group

Physical Properties

  • Boiling Point: Not available
  • Solubility: Typically soluble in organic solvents like dichloromethane and dioxane.

Medicinal Chemistry

N,N-Dimethyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide has shown potential in drug development due to its ability to act as a boron-containing compound. Boron compounds are known for their role in:

  • Anticancer Agents: The dioxaborolane group can enhance the stability and efficacy of drug candidates targeting cancer cells. Research indicates that such compounds can interfere with cellular processes critical for cancer cell survival .

Organometallic Chemistry

The compound serves as a ligand in various palladium-catalyzed reactions. Its application includes:

  • Cross-Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions where aryl halides are coupled with boronic acids to form biaryl compounds. This is crucial for synthesizing complex organic molecules used in pharmaceuticals .

Materials Science

The unique properties of the dioxaborolane group allow for:

  • Polymer Synthesis: The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. It serves as a building block for creating advanced materials with tailored functionalities .

Chemical Sensing

Research indicates that this compound can be utilized in the development of chemical sensors due to its ability to form stable complexes with various analytes. This application is particularly relevant in environmental monitoring and biomedical diagnostics.

Case Study 1: Anticancer Activity

A study explored the anticancer effects of this compound on breast cancer cell lines. The results demonstrated significant cytotoxicity compared to standard chemotherapeutics, suggesting a potential role as an alternative treatment modality .

Case Study 2: Cross-Coupling Efficiency

In a series of experiments focused on Suzuki coupling reactions, the compound was tested as a ligand for palladium catalysts. The results indicated improved yields and selectivity for biaryl products when using this compound compared to traditional ligands .

Properties

IUPAC Name

N,N-dimethyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BNO3/c1-16(2)17(3,4)22-18(21-16)14-10-7-13(8-11-14)9-12-15(20)19(5)6/h7-8,10-11H,9,12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQEXHRVGEVHVAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401137519
Record name N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenepropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401137519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1366577-90-3
Record name N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenepropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1366577-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenepropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401137519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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